molecular formula C11H17N3O2 B1468887 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one CAS No. 1340317-10-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

Cat. No. B1468887
CAS RN: 1340317-10-3
M. Wt: 223.27 g/mol
InChI Key: BAHLCWUHRXTEGA-UHFFFAOYSA-N
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Description

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one” has the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound aren’t detailed in the sources I found .

Scientific Research Applications

Synthetic Methodologies and Structural Diversity

  • A study by Roman (2013) describes the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, indicating the versatility of such compounds in synthetic chemistry for generating diverse molecular structures (Roman, 2013).

Antimicrobial and Anticancer Agents

  • Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer activity, suggesting the potential of pyrazole-based compounds in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • Another research by Rahmouni et al. (2014) on isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one shows the synthetic potential and biological relevance of similar compounds (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Biological Activity Studies

  • Al-Smaisim (2012) explored the synthesis, characterization, and biological activity of 3,5-dimethyl-1H-pyrazole derivatives, showcasing the antimicrobial potential of these compounds (Al-Smaisim, 2012).
  • Zaki, Sayed, and Elroby (2016) investigated the regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of pyrazoline, pyrazolo[3,4-d]pyridazines, and other derivatives, further indicating the biological importance of pyrazole-based compounds (Zaki, Sayed, & Elroby, 2016).

Mechanism of Action

The mechanism of action for this compound isn’t provided in the sources I found .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8-5-9(2)14(12-8)4-3-11(16)13-6-10(15)7-13/h5,10,15H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHLCWUHRXTEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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